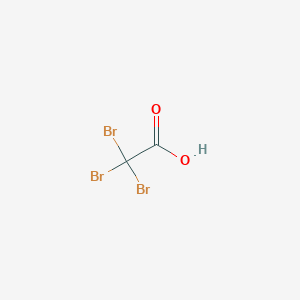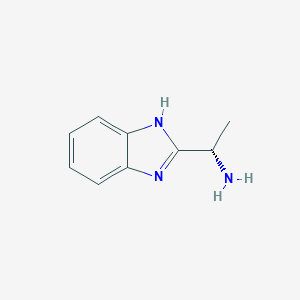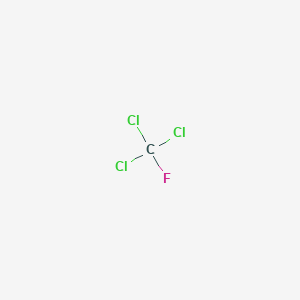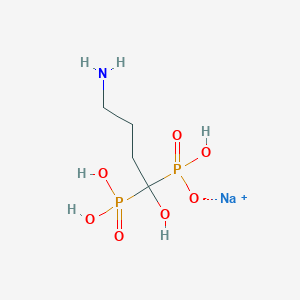
Alendronate sodium
Übersicht
Beschreibung
Alendronate Sodium, also known as Fosamax, is a bisphosphonate drug used to prevent and treat osteoporosis (thinning of the bone) in women after menopause . It may also be used to increase bone mass in men who have osteoporosis, and in men and women to prevent and treat osteoporosis caused by long-term use of corticosteroids .
Synthesis Analysis
Alendronate Sodium can be synthesized through a ‘counterattack reaction’ involving the treatment of the respective acyl phosphonate with (MeO)3P and TMSBr followed by deblocking with aqueous HCl . Another method involves the reaction of Alendronate Sodium with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and 2,4-dinitrofluorobenzene (DNFB) as chromogenic derivatizing reagents .
Molecular Structure Analysis
The molecular weight of Alendronate Sodium is 271.08 and its molecular formula is C4H12NNaO7P2 .
Chemical Reactions Analysis
Alendronate Sodium reacts with NBD-Cl and DNFB through nucleophilic aromatic substitution reactions . The reaction products were measured at 472, 378, and 374 nm, for methods I, II, and III, respectively .
Physical And Chemical Properties Analysis
Alendronate Sodium is a white crystalline powder that is soluble in water, slightly soluble in alcohol, and insoluble in chloroform, acetone, and acetic acid .
Wissenschaftliche Forschungsanwendungen
1. Determination of Alendronate Sodium in Tablets
- Summary of Application: Alendronate Sodium is determined in tablets through nucleophilic aromatic substitution reactions . This is important as Alendronate Sodium is a non-chromophoric compound, making its determination by conventional spectrophotometric methods impossible .
- Methods of Application: Two derivatization reactions were proposed for the determination of Alendronate Sodium. These involve the reaction with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and 2,4-dinitrofluorobenzene (DNFB) as chromogenic derivatizing reagents .
- Results: Three simple and sensitive spectrophotometric methods were described for the determination of Alendronate Sodium. The proposed methods were applied for quantitation of the drug in its pure form with mean percentage recoveries of 100.47 ± 1.12, 100.17 ± 1.21 and 99.23 ± 1.26 for Methods I, II and III, respectively .
2. Development of Alendronate Sodium Loaded PLGA Nanoparticles
- Summary of Application: Alendronate Sodium loaded poly (lactide-co-glycolide) (PLGA) nanoparticle formulation is developed for local application to provide enhanced guided bone regeneration .
- Methods of Application: The nanoparticle formulation parameters including Alendronate Sodium content, polymer/surfactant ratio and organic to aqueous phase ratio were optimized to evaluate their effects on particle size, polydispersity index (PDI), zeta potential and entrapment efficiency .
- Results: Spherical nanoparticles with mean particle size of <84 nm and encapsulation efficiency with >34.68% were produced with the optimized nanoparticle preparation method .
3. Modifying Collagen with Alendronate Sodium for Bone Regeneration
- Summary of Application: Alendronate Sodium is used to modify collagen for bone regeneration .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
4. Inhibition of Bone Resorption
- Summary of Application: Alendronate Sodium trihydrate is used as a bone resorption inhibitor . It is a robust inhibitor of bone resorption that induces apoptosis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: Alendronate Sodium inhibits the migration and invasion of PC-3 cells by interfering with the mevalonate pathway .
Safety And Hazards
Alendronate Sodium may cause serious side effects such as chest pain, new or worsening heartburn, difficulty or pain when swallowing, severe joint, bone, or muscle pain, or low calcium levels . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKRAHQRJGUPIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904501 | |
| Record name | Alendronate sodium anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alendronate sodium | |
CAS RN |
129318-43-0 | |
| Record name | Alendronate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129318430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alendronate sodium anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129318-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALENDRONATE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4988K7X26P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

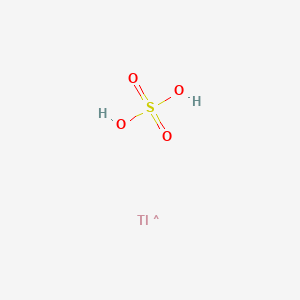
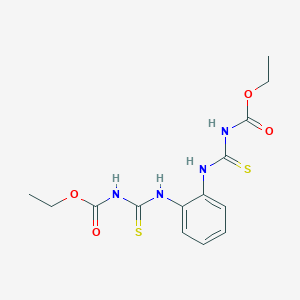
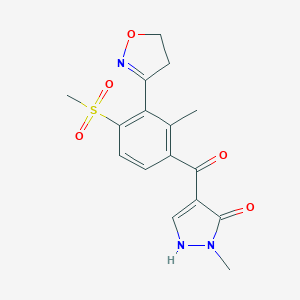
![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
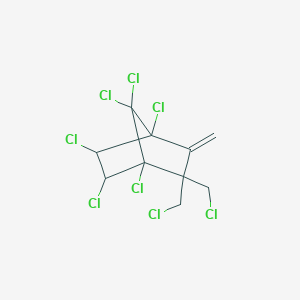
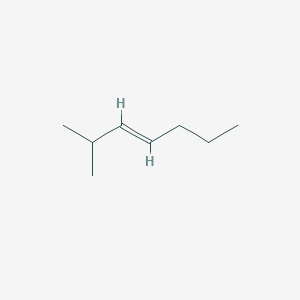
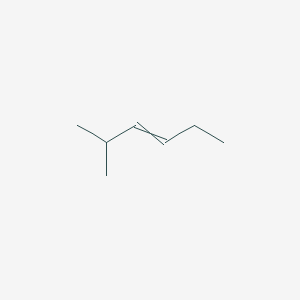
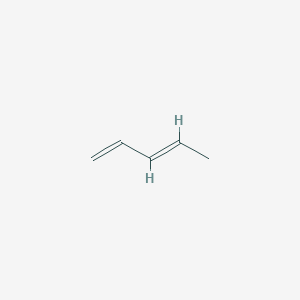
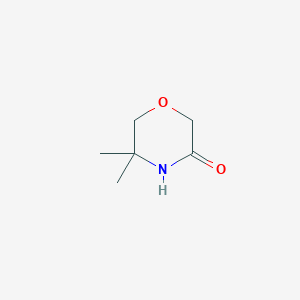
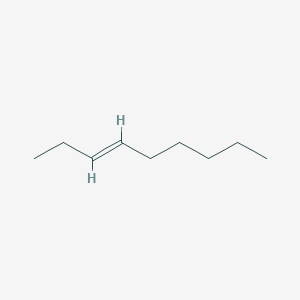
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
